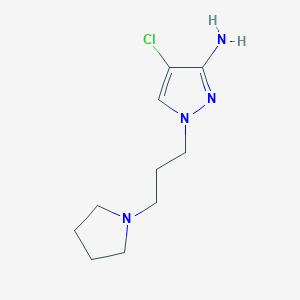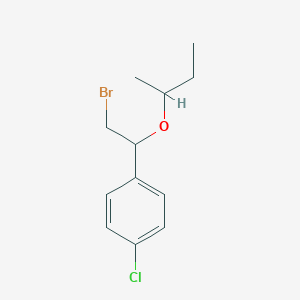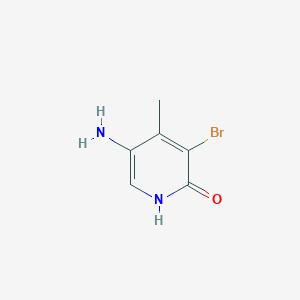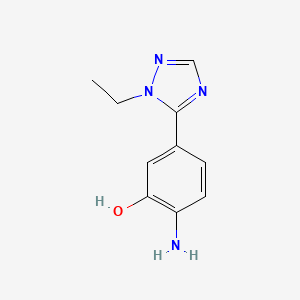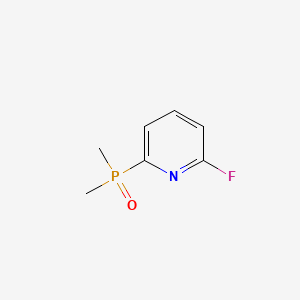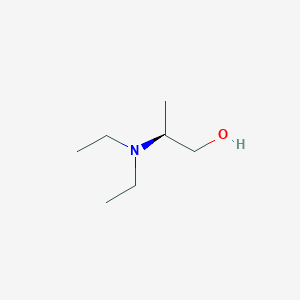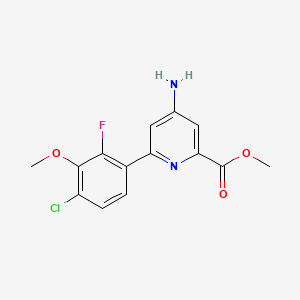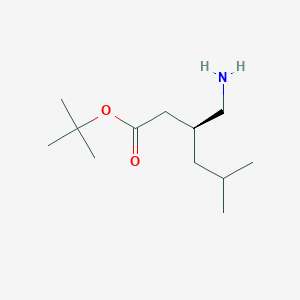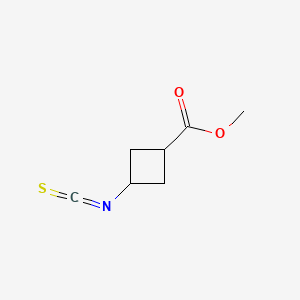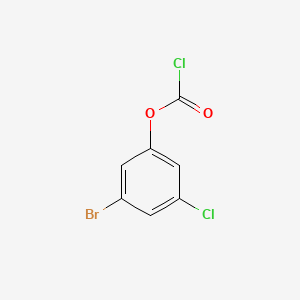
3-Bromo-5-chlorophenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-chlorophenyl chloroformate is an organic compound with the molecular formula C7H3BrClO2 It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with bromine and chlorine atoms at the 3 and 5 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chlorophenyl chloroformate typically involves the chlorination and bromination of phenyl chloroformate. One common method is the direct halogenation of phenyl chloroformate using bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a multi-step process. This involves the initial preparation of phenyl chloroformate, followed by selective bromination and chlorination. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-chlorophenyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloroformate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a carbamate, while reaction with an alcohol would produce a carbonate ester.
Applications De Recherche Scientifique
3-Bromo-5-chlorophenyl chloroformate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, such as proteins and peptides, for studying their structure and function.
Medicinal Chemistry: It is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-chlorophenyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The bromine and chlorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-chlorophenol: A related compound where the chloroformate group is replaced by a hydroxyl group.
3-Bromo-5-chlorobenzoic acid: Another similar compound with a carboxyl group instead of the chloroformate group.
Uniqueness
3-Bromo-5-chlorophenyl chloroformate is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, along with the reactive chloroformate group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and other applications.
Propriétés
Formule moléculaire |
C7H3BrCl2O2 |
|---|---|
Poids moléculaire |
269.90 g/mol |
Nom IUPAC |
(3-bromo-5-chlorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3BrCl2O2/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3H |
Clé InChI |
GXBJPAGZHLLJFW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Br)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride](/img/structure/B13634194.png)
